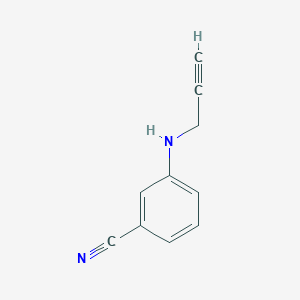
3-Propargylamino-benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propargylamino-benzonitrile is a useful research compound. Its molecular formula is C10H8N2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
3-Propargylamino-benzonitrile has shown significant potential as an anticancer agent. Recent studies have demonstrated its efficacy against various cancer cell lines. For instance, a study reported that derivatives of this compound induced apoptosis in breast cancer models, exhibiting up to 60% tumor growth inhibition at doses of 20 mg/kg . This compound's mechanism of action involves the induction of apoptosis and the inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies indicated that this compound exhibited effective inhibition against multi-drug resistant bacterial strains. A notable case study highlighted its effectiveness in reducing bacterial growth in resistant strains, showcasing its potential as a new antimicrobial agent .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Studies have shown significant reductions in inflammation markers in models of induced arthritis, suggesting its utility in treating inflammatory diseases .
Synthesis via A3 Coupling Reaction
One of the primary methods for synthesizing this compound is through the A3 coupling reaction, which involves the reaction of aldehydes, amines, and alkynes. This method has been optimized using various catalysts under solvent-free conditions to enhance yield and efficiency. For example, recent advancements have utilized copper-catalyzed reactions that yield up to 96% efficiency when using specific substrates like benzaldehyde and piperidine .
Catalytic Systems
The use of heterogeneous catalytic systems has been integral to synthesizing propargylamines efficiently. Various studies have explored different catalysts such as CuO/Fe2O3 nanoparticles and ZnO-supported catalysts to facilitate these reactions under mild conditions . The following table summarizes some catalytic systems used for synthesizing this compound:
| Catalyst Type | Reaction Conditions | Yield (%) |
|---|---|---|
| CuO/Fe2O3 NPs | Solvent-free, 110 °C | 92 |
| ZnO-supported CuO/Al2O3 | Solvent-free, 80 °C | 96 |
| PS-PEG-BPy-CuBr2 | Solvent-free, 110 °C | 96 |
Case Study on Cancer Treatment
Objective : Evaluate the anticancer effects of this compound derivatives in breast cancer models.
Results : The study demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells. The findings suggest that this compound could serve as a lead structure for developing new anticancer therapies.
Case Study on Infection Control
Objective : Assess the antimicrobial efficacy of this compound against resistant bacterial strains.
Results : The compound showed effective inhibition of growth in multi-drug resistant strains, indicating its potential as a novel antimicrobial agent suitable for further clinical evaluation.
Propriétés
Formule moléculaire |
C10H8N2 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
3-(prop-2-ynylamino)benzonitrile |
InChI |
InChI=1S/C10H8N2/c1-2-6-12-10-5-3-4-9(7-10)8-11/h1,3-5,7,12H,6H2 |
Clé InChI |
GGOJZWQSQXRBQB-UHFFFAOYSA-N |
SMILES canonique |
C#CCNC1=CC=CC(=C1)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













